molecular formula C6H9F2NO B2930793 N-(4,4-difluorocyclohexylidene)hydroxylamine CAS No. 2021983-28-6

N-(4,4-difluorocyclohexylidene)hydroxylamine

Cat. No. B2930793
CAS RN: 2021983-28-6
M. Wt: 149.141
InChI Key: ZEBPIJGFFDUPSI-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexylidene)hydroxylamine, also known as DFC-4002, is a compound with potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is C6H9F2NO and its molecular weight is 149.14 g/mol .

Scientific Research Applications

Synthesis of Nitrogen-Containing Compounds

N-(4,4-difluorocyclohexylidene)hydroxylamine: is a valuable reagent in the synthesis of various nitrogen-containing compounds. Its unique structure allows for the introduction of nitrogen into organic molecules, which is crucial for the creation of amines, amides, and other nitrogenous functional groups. This application is particularly important in the pharmaceutical industry, where nitrogen-containing compounds are often key active ingredients in drugs .

Electrophilic Nitrogen Source

The compound serves as an electrophilic nitrogen source in various chemical reactions. It can facilitate the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures. Additionally, it can be used to create chiral N-heterocycles through palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations .

Mutagenicity Studies

In the field of toxicology, N-(4,4-difluorocyclohexylidene)hydroxylamine can be used to study mutagenicity. The compound’s ability to transform into nitroso derivatives through phase II metabolism makes it a candidate for researching the mutagenic effects of hydroxylamines and their role in carcinogenesis .

Chemical Space Exploration

Researchers utilize this compound to explore chemical space due to its unique properties. With specific bond dissociation energy and barriers to stereomutation, it offers insights into the stability and reactivity of hydroxylamine derivatives. This exploration can lead to the discovery of new reactions and the development of novel synthetic methodologies .

Agrochemical Synthesis

In agrochemistry, N-(4,4-difluorocyclohexylidene)hydroxylamine is used to synthesize compounds that serve as precursors to herbicides, pesticides, and fertilizers. Its reactivity with various functional groups allows for the creation of targeted molecules that can enhance agricultural productivity .

Material Science

The compound’s reactivity is also harnessed in material science, particularly in the synthesis of polymers and coatings. Its ability to act as a crosslinking agent can improve the properties of materials, such as increasing resistance to heat and chemicals .

properties

IUPAC Name

N-(4,4-difluorocyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c7-6(8)3-1-5(9-10)2-4-6/h10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBPIJGFFDUPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=NO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-difluorocyclohexylidene)hydroxylamine

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